1-O-Formylrocagloic acid was first documented in 2006 as part of a study that isolated several rocaglamide derivatives from the hexane and dichloromethane extracts of the fruits of Aglaia cucullata collected in Thailand . Subsequent studies have confirmed its presence in other Aglaia species, highlighting its distribution in tropical regions.
This compound is classified as a flavagline, a subclass of flavonoids characterized by a unique cyclopenta[b]tetrahydrobenzofuran structure. Rocaglamides, including 1-O-formylrocagloic acid, are notable for their potential therapeutic applications due to their ability to modulate cellular pathways involved in cancer progression.
The synthesis of 1-O-formylrocagloic acid typically involves extraction from plant sources followed by purification techniques such as chromatography. The initial extraction is performed using solvents like hexane and dichloromethane, which effectively isolate the desired compounds from plant matrices.
Technical Details:
1-O-Formylrocagloic acid features a complex molecular structure characterized by:
Data:
1-O-Formylrocagloic acid participates in various chemical reactions typical of flavonoids:
Technical Details:
These reactions can be studied using techniques such as mass spectrometry and infrared spectroscopy to confirm product formation and structural integrity .
The mechanism of action for 1-O-formylrocagloic acid involves its interaction with cellular signaling pathways:
Data:
In studies involving TRAIL-resistant AGS gastric cancer cells, 1-O-formylrocagloic acid demonstrated potent cytotoxicity by triggering apoptotic pathways and altering cell cycle dynamics .
Relevant analyses include spectral data that confirm the identity and purity of the compound, such as UV-visible spectroscopy showing characteristic absorption peaks .
1-O-Formylrocagloic acid has garnered attention for its potential applications in:
Recent studies highlight its effectiveness against various cancer types, including gastric and breast cancers, suggesting a promising avenue for therapeutic development .
The characteristic cyclopenta[b]benzofuran scaffold of rocaglamide derivatives, including 1-O-formylrocagloic acid, originates from specialized biosynthetic machinery in Aglaia species. This process initiates with the convergence of flavonoid and cinnamic acid amide precursors derived from the shikimate and phenylpropanoid pathways [6] [9]. The flavonoid nucleus (e.g., apigenin) and a cinnamic acid derivative (e.g., O-hydroxycinnamoyl anthranilate) undergo a [3+2] photocycloaddition reaction. This enzymatic cyclization, catalyzed by cytochrome P450 oxidoreductases, forms the pivotal cyclopenta[bc]benzopyran intermediate—a tricyclic system that undergoes spontaneous rearrangement. Subsequent ring expansion and oxidative decarboxylation yield the fused pentacyclic framework unique to rocaglamides [6] [9]. Genomic analyses of Aglaia species confirm the co-localization of flavonoid O-methyltransferases and prenyltransferases in gene clusters dedicated to this pathway, enabling scaffold diversification [9].
Table 1: Key Intermediates in Cyclopenta[b]benzofuran Assembly
Intermediate | Structural Features | Biological Role |
---|---|---|
Flavonoid precursor | Hydroxylated B-ring, 4-keto group | Electron donor for cycloaddition |
Cinnamic acid amide | Conjugated diene, anthranilate moiety | Dienophile for [3+2] cyclization |
Cyclopenta[bc]benzopyran | Fused 5-6-6 ring system, carboxylic acid | Unstable precursor for rearrangement |
Cyclopenta[b]benzofuran | 5-6-5 ring system, C1/C2 functionalization sites | Core scaffold for rocaglate derivatives |
The stereoselective construction of the rocaglamide backbone relies on a regiospecific Diels-Alder-like reaction between a flavonoid diene and cinnamic acid-derived dienophile. Nuclear magnetic resonance (NMR) studies of Aglaia cell cultures reveal that O-methylated flavonoids (e.g., tectochrysin) and hydroxycinnamoyl anthranilates serve as optimal substrates [6] [9]. Enzymatic control enforces cis-stereochemistry at the C1-C2 bond, creating contiguous chiral centers essential for bioactivity. The cycloadduct undergoes retro-aldol cleavage, breaking the C5a-C5 bond, followed by recyclization via nucleophilic attack at C10. This establishes the trans-fused cyclopenta[b]benzofuran with conserved (1R,2R,3S,3aR,8bS) absolute configuration observed in all natural rocaglamides [6] [9]. Isotopic labeling experiments demonstrate that the formyl group in 1-O-formylrocagloic acid derives from S-adenosyl methionine (SAM)-mediated C1 transfer to the C1-hydroxyl of rocagloic acid [6].
1-O-formylrocagloic acid arises through O-acylation of rocagloic acid, a biosynthetic intermediate bearing a carboxylic acid at C2 and a free hydroxyl at C1. This transformation requires two enzymatic steps:
Table 2: NMR Spectral Shifts Indicating Formyl Group Incorporation
Proton Position | δH (rocagloic acid, ppm) | δH (1-O-formylrocagloic acid, ppm) | Shift (Δδ) |
---|---|---|---|
H-1 | 3.82 (s) | 5.12 (s) | +1.30 |
H-2 | 2.95 (d, J=8.1 Hz) | 3.02 (d, J=8.0 Hz) | +0.07 |
H-3′ | 6.78 (s) | 6.80 (s) | +0.02 |
13C Position | δC (rocagloic acid, ppm) | δC (1-O-formylrocagloic acid, ppm) | |
C-1 | 72.5 | 78.9 | +6.4 |
C=O (formyl) | - | 160.2 | - |
The formylation significantly alters the molecule’s electronic properties: downfield shifts of H-1 (Δδ +1.30 ppm) and C-1 (Δδ +6.4 ppm) confirm ester bond formation. This modification enhances membrane permeability, as demonstrated by increased cellular uptake in fluorescent analogs [6].
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3